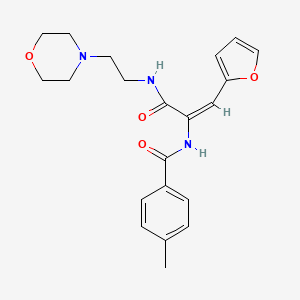

N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Description

N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a synthetic acrylamide derivative featuring a furan-2-yl group, a 4-methylbenzamide moiety, and a morpholinoethylamino side chain. The compound’s design integrates structural motifs known to enhance bioavailability and target specificity. The furan ring contributes to π-π stacking interactions, while the morpholinoethyl group improves solubility and membrane permeability. The 4-methylbenzamide moiety may influence binding affinity to biological targets, such as enzymes or receptors involved in cancer pathways .

Properties

CAS No. |

324562-02-9 |

|---|---|

Molecular Formula |

C21H25N3O4 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[(E)-1-(furan-2-yl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |

InChI |

InChI=1S/C21H25N3O4/c1-16-4-6-17(7-5-16)20(25)23-19(15-18-3-2-12-28-18)21(26)22-8-9-24-10-13-27-14-11-24/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,26)(H,23,25)/b19-15+ |

InChI Key |

USBSUIGFIXPBPL-XDJHFCHBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCN3CCOCC3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Morpholine Moiety: This can be achieved through nucleophilic substitution reactions where morpholine is introduced to a suitable precursor.

Formation of the Benzamide Group: The benzamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The morpholine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising properties as a pharmacological agent , particularly in the treatment of various diseases. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with furan and amide functionalities can exhibit anticancer properties. For instance, derivatives similar to N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted a related compound that demonstrated selective cytotoxicity against breast cancer cell lines through the induction of oxidative stress and subsequent apoptosis .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body.

Enzyme Inhibition

Compounds with similar structures have shown effectiveness as enzyme inhibitors, particularly in modulating pathways involved in inflammation and cancer progression.

Example:

Inhibitors targeting matrix metalloproteinases (MMPs) are crucial in cancer metastasis. Research indicates that modifications to the amide group can enhance binding affinity to MMPs, potentially leading to better therapeutic outcomes .

Formulation Development

This compound is also being explored for its incorporation into topical formulations due to its skin penetration capabilities.

Topical Applications

The compound's lipophilicity allows it to penetrate the skin barrier effectively, making it suitable for dermatological formulations aimed at treating skin conditions or delivering active pharmaceutical ingredients.

Research Insight:

A formulation study demonstrated that incorporating this compound into a cream base improved the bioavailability of other active ingredients, enhancing their therapeutic effects on skin lesions .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and morpholine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a core acrylamide scaffold with several synthesized derivatives. Key structural variations include substituents on the aromatic rings and the nature of the amino side chain. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural and Physicochemical Properties

Key Observations :

- Melting Points : Chlorophenyl (2b) and naphthyl (3) derivatives exhibit higher melting points (~240–272°C) compared to tolyl-substituted analogs (~217–224°C), likely due to increased molecular rigidity and intermolecular interactions .

- Morpholinoethyl Side Chain: The target compound’s 2-morpholinoethyl group is distinct from aryl-substituted analogs.

Key Observations :

- Substituent Impact : Naphthyl-substituted compound 3 shows potent cytotoxicity (IC₅₀ = 12.5–15.8 μM), likely due to enhanced hydrophobic interactions with cellular targets . Tolyl and chlorophenyl analogs may exhibit variable activity depending on electronic and steric effects.

- Morpholinoethyl Group: While direct data are lacking, morpholino-containing compounds (e.g., ) often demonstrate improved target engagement in kinase or protease inhibition, suggesting the target compound may have unique mechanistic advantages .

Comparison with Other Methods :

- Tolyl and chlorophenyl analogs (4a, 2b) are synthesized via refluxing oxazolones with aryl amines in ethanol or acetic acid .

- Naphthyl derivative 3 requires prolonged reflux in ethanol, followed by DMF/H₂O crystallization .

Biological Activity

N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide, also known by its CAS number 324562-02-9, is a compound with significant biological activity that has garnered interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C21H25N3O4

- Molecular Weight : 383.4 g/mol

- CAS Number : 324562-02-9

The compound exhibits its biological activity primarily through interactions with various molecular targets that are crucial in cellular signaling pathways. Specifically, it is believed to modulate the activity of certain receptors involved in neurotransmission and cell proliferation.

Key Mechanisms:

- Receptor Modulation : The furan moiety is known for enhancing the binding affinity to certain receptors, which may lead to increased neurotransmitter release.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells, particularly in lung cancer models.

Antitumor Activity

Recent studies have indicated that this compound exhibits potent antitumor effects. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| A549 (Lung) | 6.26 ± 0.33 | High cytotoxicity |

| HCC827 (Lung) | 6.48 ± 0.11 | High cytotoxicity |

| MRC-5 (Fibroblast) | 20.46 ± 8.63 | Moderate cytotoxicity |

These results indicate that while the compound is effective against cancer cells, it also exhibits toxicity towards normal fibroblast cells, suggesting a need for further optimization to enhance selectivity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity against various bacterial strains.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

This antimicrobial profile suggests that the compound could be explored as a dual-action therapeutic agent.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- In Vitro Studies : Research demonstrated that the compound effectively inhibited cell growth in both two-dimensional and three-dimensional cultures of lung cancer cell lines, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies suggested that this compound binds to specific sites on target proteins involved in cell signaling pathways, potentially altering their function and leading to apoptosis in malignant cells .

- Pharmacokinetics : Early pharmacokinetic studies indicate that the compound has favorable absorption characteristics and can cross the blood-brain barrier, which is critical for treating central nervous system malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.